molecular formula C39H57N5O2 B050517 (8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one CAS No. 111640-85-8

(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B050517
CAS No.: 111640-85-8
M. Wt: 627.9 g/mol
InChI Key: AURBBRTXTSQWSZ-NLJYJMBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-74500A Free Base, also known as a lazaroid, is a synthetic 21-aminosteroid compound. It was initially developed by Pharmacia & Upjohn, Inc. and is primarily known for its neuroprotective properties. This compound has shown potential in treating neurodegenerative diseases and mitigating oxidative stress-related damage .

Preparation Methods

The synthesis of U-74500A Free Base involves multiple steps, including the formation of the steroid backbone and the introduction of the aminosteroid functionality. The synthetic route typically involves:

    Formation of the steroid backbone: This step includes the cyclization of a suitable precursor to form the core steroid structure.

    Introduction of the aminosteroid functionality: This involves the addition of an amino group to the steroid backbone, often through a series of substitution reactions.

Industrial production methods for U-74500A Free Base are not widely documented, but custom synthesis services are available for research purposes .

Chemical Reactions Analysis

U-74500A Free Base undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of U-74500A Free Base .

Mechanism of Action

The mechanism of action of U-74500A Free Base involves its ability to inhibit lipid peroxidation and reduce oxidative stress. The compound targets mitochondrial dysfunction and reactive oxygen species production, thereby protecting cells from oxidative damage. It also modulates the activity of various mitochondrial complexes and caspase expression, which are crucial for cell survival and function .

Properties

CAS No.

111640-85-8

Molecular Formula

C39H57N5O2

Molecular Weight

627.9 g/mol

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C39H57N5O2/c1-8-42(9-2)33-14-15-35(43(10-3)11-4)40-37(33)44-22-20-41(21-23-44)26-34(46)36-27(5)24-32-30-13-12-28-25-29(45)16-18-38(28,6)31(30)17-19-39(32,36)7/h14-18,25,27,30,32,36H,8-13,19-24,26H2,1-7H3/t27-,30-,32+,36-,38+,39+/m1/s1

InChI Key

AURBBRTXTSQWSZ-NLJYJMBESA-N

SMILES

CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C

Isomeric SMILES

CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC=C5[C@H]4CCC6=CC(=O)C=C[C@@]65C)C)C

Canonical SMILES

CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C

Synonyms

21-(4(3,6-di-N-diethylamine-2-pyridinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione
DDPPMPTD

Origin of Product

United States

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